molecular formula C17H20N4O3S B11055548 2-[(4-Cyclopropyl-5-ethyl-4h-1,2,4-triazol-3-yl)sulfanyl]-n~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

2-[(4-Cyclopropyl-5-ethyl-4h-1,2,4-triazol-3-yl)sulfanyl]-n~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Cat. No.: B11055548
M. Wt: 360.4 g/mol
InChI Key: RLHCVQGJCNGFDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Cyclopropyl-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a complex organic compound that features a triazole ring, a benzodioxin moiety, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Cyclopropyl-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide typically involves multi-step reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the sulfanyl group and the benzodioxin moiety. Common reagents used in these reactions include cyclopropylamine, ethyl bromide, and various sulfur-containing compounds. The reaction conditions often involve refluxing in solvents such as ethanol or acetonitrile, with catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Cyclopropyl-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the sulfanyl position .

Scientific Research Applications

2-[(4-Cyclopropyl-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-Cyclopropyl-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The sulfanyl group can form covalent bonds with target proteins, altering their function. Additionally, the benzodioxin moiety can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(4-Cyclopropyl-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide apart from similar compounds is its unique combination of functional groups. The presence of the benzodioxin moiety, in particular, imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C17H20N4O3S

Molecular Weight

360.4 g/mol

IUPAC Name

2-[(4-cyclopropyl-5-ethyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

InChI

InChI=1S/C17H20N4O3S/c1-2-15-19-20-17(21(15)12-4-5-12)25-10-16(22)18-11-3-6-13-14(9-11)24-8-7-23-13/h3,6,9,12H,2,4-5,7-8,10H2,1H3,(H,18,22)

InChI Key

RLHCVQGJCNGFDH-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(N1C2CC2)SCC(=O)NC3=CC4=C(C=C3)OCCO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.